

Fenpropathrin: A Comprehensive Technical Guide on its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agriculture to control a broad spectrum of pests.[1][2] As a member of the Type II pyrethroids, it is characterized by the presence of an α -cyano group, which contributes to its potent neurotoxicity in insects.[2] **Fenpropathrin** acts as a modulator of voltage-gated sodium channels, leading to prolonged channel opening, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the target pest.[1][3] This technical guide provides an indepth overview of the chemical and physical properties of **Fenpropathrin**, its mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

The chemical and physical properties of **Fenpropathrin** are crucial for understanding its environmental fate, toxicology, and formulation development. A summary of these properties is presented in the tables below.

Table 1: Chemical Identification of Fenpropathrin



Property	Value	Source(s)
IUPAC Name	(RS)-alpha-cyano-3- phenoxybenzyl 2,2,3,3- tetramethylcyclopropanecarbo xylate	
CAS Number	39515-41-8 (unstated stereochemistry); 64257-84-7 (racemate)	
Molecular Formula	C22H23NO3	_
Molecular Weight	349.4 g/mol	
Synonyms	Danitol, Meothrin, Rody, Fenpropanate, S-3206, SD- 41706, WL-41706	_

Table 2: Physical Properties of Fenpropathrin

Property	Value	Source(s)
Physical State	Yellow-brown solid or viscous liquid	
Melting Point	45-50 °C	_
Boiling Point	Decomposes before boiling at atmospheric pressure. Estimated at 377-448.2 °C.	
Vapor Pressure	7.3 x 10 ⁻⁴ Pa (5.48 x 10 ⁻⁶ mmHg) at 20°C	
Density	1.15 g/cm³ at 25°C	_
Flash Point	205 °C	_
рКа	Not applicable (non-ionizable)	

Table 3: Solubility of Fenpropathrin



Solvent	Solubility	Temperature	Source(s)
Water	0.33 mg/L (at pH 7)	20°C	
1.4 x 10 ⁻⁵ g/L	25°C		
Methanol	23,000 - 266,000 mg/L	20-25°C	_
n-Hexane	50,000 mg/L	20°C	-
Xylene	50,000 - 860,000 mg/L	20-25°C	
Acetone	> 500 g/L	23°C	-
Cyclohexanone	950 g/L	25°C	_
Ethyl Acetate	> 500 g/L	23°C	_

Table 4: Partition and Adsorption Coefficients of

Fenpropathrin

Coefficient	Value	Source(s)
Octanol-Water Partition Coefficient (Log Kow)	6.0	
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	5,000 - 340,000	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound like **Fenpropathrin** are often proprietary or documented in internal reports of regulatory agencies. However, standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Melting Point Determination (Capillary Method - adapted from standard laboratory procedures):

• A small, finely powdered sample of **Fenpropathrin** is packed into a capillary tube.



- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Water Solubility (Flask Method - adapted from OECD 105):

- An excess amount of Fenpropathrin is added to a known volume of distilled water in a flask.
- The flask is agitated at a constant temperature (e.g., 20°C) until equilibrium is reached.
- The solution is then centrifuged or filtered to remove undissolved solid.
- The concentration of Fenpropathrin in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (Knudsen Effusion Method - general principle):

- A sample of **Fenpropathrin** is placed in a Knudsen cell, which has a small orifice.
- The cell is heated to a specific temperature under vacuum.
- The rate of mass loss of the sample due to effusion through the orifice is measured.
- The vapor pressure is calculated from the rate of effusion and the properties of the cell and the substance.

Residue Analysis (QuEChERS and GC/MS - general workflow):

For the determination of **Fenpropathrin** residues in environmental or biological samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography-Mass Spectrometry (GC/MS) is a common approach.

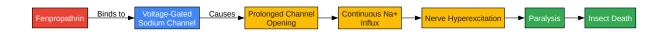
 Extraction: The sample is homogenized and extracted with an organic solvent (e.g., acetonitrile).



- Salting Out: Salts are added to induce phase separation.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: The supernatant is treated with a sorbent to remove interfering matrix components.
- Analysis: The final extract is analyzed by GC/MS to identify and quantify **Fenpropathrin**.

Signaling and Metabolic Pathways Mechanism of Action

Fenpropathrin's primary mode of action is the disruption of nerve function in insects by targeting voltage-gated sodium channels. This interaction prevents the normal closing of these channels, leading to a persistent influx of sodium ions. The resulting continuous nerve impulses cause hyperexcitation, paralysis, and eventual death of the insect.



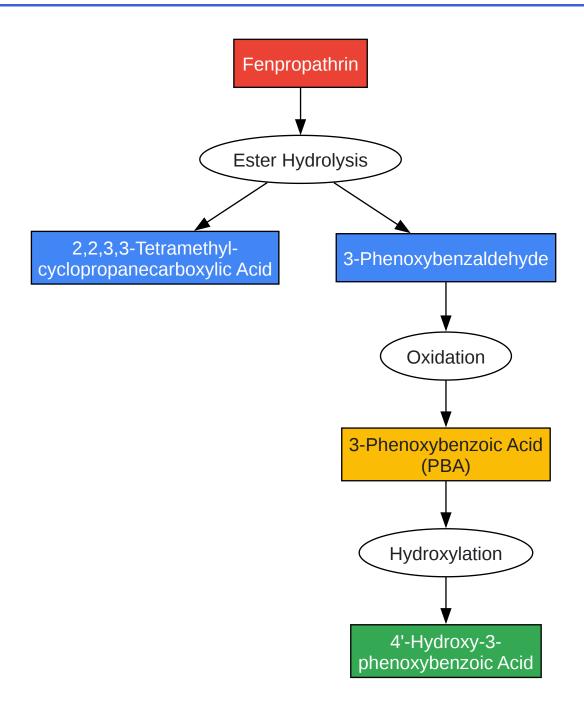
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Fenpropathrin's neurotoxic mechanism of action.

Metabolic Pathway

In mammals and the environment, **Fenpropathrin** is metabolized through several key reactions, primarily involving the cleavage of the ester linkage. This initial hydrolysis is a major detoxification pathway. Further metabolism includes hydroxylation and oxidation reactions.





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Primary metabolic pathway of Fenpropathrin.

Conclusion

This technical guide has summarized the core chemical and physical properties of **Fenpropathrin**, providing a valuable resource for researchers and professionals in related fields. The data presented in a structured format allows for easy comparison and reference. While specific, detailed experimental protocols for determining each property are not publicly



available, this guide outlines the standard methodologies employed. The provided diagrams illustrate the key signaling pathway of its neurotoxic action and its primary metabolic degradation route, offering a comprehensive overview of this widely used insecticide.

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- To cite this document: BenchChem. [Fenpropathrin: A Comprehensive Technical Guide on its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428055#chemical-and-physical-properties-of-fenpropathrin]

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